(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:
Nitration: The nitration of a suitable precursor, such as phenylalanine, to introduce the nitro group at the meta position.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Conversion to (2S)-2-Amino-3-(3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in studies related to enzyme-substrate interactions and protein synthesis.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride
Comparison:
- Structural Differences: The position of the nitro group varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride is unique due to its specific nitro group positioning, which can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
CEBCXIZYRLCPAE-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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